Cas no 2411336-42-8 ((2E)-N-cyclopropyl-4-(dimethylamino)-N-[1-(2-fluorophenyl)ethyl]but-2-enamide)
![(2E)-N-cyclopropyl-4-(dimethylamino)-N-[1-(2-fluorophenyl)ethyl]but-2-enamide structure](https://ja.kuujia.com/scimg/cas/2411336-42-8x500.png)
(2E)-N-cyclopropyl-4-(dimethylamino)-N-[1-(2-fluorophenyl)ethyl]but-2-enamide 化学的及び物理的性質
名前と識別子
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- Z3952172097
- (2E)-N-cyclopropyl-4-(dimethylamino)-N-[1-(2-fluorophenyl)ethyl]but-2-enamide
- (E)-N-Cyclopropyl-4-(dimethylamino)-N-[1-(2-fluorophenyl)ethyl]but-2-enamide
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- インチ: 1S/C17H23FN2O/c1-13(15-7-4-5-8-16(15)18)20(14-10-11-14)17(21)9-6-12-19(2)3/h4-9,13-14H,10-12H2,1-3H3/b9-6+
- InChIKey: PZEOQAVCTFNEMW-RMKNXTFCSA-N
- SMILES: FC1C=CC=CC=1C(C)N(C(/C=C/CN(C)C)=O)C1CC1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 21
- 回転可能化学結合数: 6
- 複雑さ: 379
- XLogP3: 2.6
- トポロジー分子極性表面積: 23.6
(2E)-N-cyclopropyl-4-(dimethylamino)-N-[1-(2-fluorophenyl)ethyl]but-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26576555-0.05g |
(2E)-N-cyclopropyl-4-(dimethylamino)-N-[1-(2-fluorophenyl)ethyl]but-2-enamide |
2411336-42-8 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
(2E)-N-cyclopropyl-4-(dimethylamino)-N-[1-(2-fluorophenyl)ethyl]but-2-enamide 関連文献
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
(2E)-N-cyclopropyl-4-(dimethylamino)-N-[1-(2-fluorophenyl)ethyl]but-2-enamideに関する追加情報
(2E)-N-Cyclopropyl-4-(Dimethylamino)-N-[1-(2-Fluorophenyl)Ethyl]But-2-Enamide
The compound with CAS No. 2411336-42-8, known as (2E)-N-cyclopropyl-4-(dimethylamino)-N-[1-(2-fluorophenyl)ethyl]but-2-enamide, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclopropyl group, a dimethylamino substituent, and a fluorophenylethyl moiety. The (E)-configuration at the double bond position further adds to its structural complexity and functional diversity.
Recent studies have highlighted the potential of this compound in various applications, particularly in drug discovery and material science. Its ability to form stable amide bonds and its compatibility with a wide range of chemical reactions make it an ideal candidate for synthesizing bioactive molecules. Researchers have also explored its role in enhancing the bioavailability of drugs by modifying its pharmacokinetic properties through structural modifications.
The synthesis of (2E)-N-cyclopropyl-4-(dimethylamino)-N-[1-(2-fluorophenyl)ethyl]but-2-enamide involves a series of intricate organic reactions, including nucleophilic acyl substitution and conjugate addition. These reactions are carefully optimized to ensure high yields and purity, which are critical for its use in advanced research applications. The compound's stability under various reaction conditions has also been extensively studied, providing valuable insights into its potential for industrial-scale production.
In terms of biological activity, this compound has shown promising results in vitro assays targeting various enzymes and receptors. Its ability to modulate cellular signaling pathways makes it a valuable tool for studying disease mechanisms and developing therapeutic interventions. For instance, recent research has demonstrated its potential as an inhibitor of certain kinases involved in cancer progression, suggesting its role in anticancer drug development.
Moreover, the compound's fluorophenylethyl group contributes to its unique electronic properties, which are advantageous in optoelectronic applications. Its ability to emit fluorescence under specific conditions has led to exploratory studies in sensors and imaging technologies. This dual functionality—biological activity and optical properties—underscores the versatility of (2E)-N-cyclopropyl-4-(dimethylamino)-N-[1-(2-fluorophenyl)ethyl]but-2-enamide as a multifaceted research tool.
From an environmental perspective, the compound's biodegradability and eco-toxicological profile have also been assessed to ensure sustainable practices in its synthesis and application. These studies emphasize the importance of green chemistry principles in modern drug discovery and materials development.
In conclusion, (2E)-N-cyclopropyl-4-(dimethylamino)-N-[1-(2-fluorophenyl)ethyl]but-2-enamide represents a cutting-edge molecule with diverse applications across multiple scientific disciplines. Its structural complexity, coupled with its versatile functional groups, positions it as a key player in advancing both fundamental research and applied technologies.
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